JWH-122
描述
JWH 122: 是一种由约翰·W·哈夫曼发现的合成大麻素类化合物。它是 JWH 018 的甲基化类似物,化学式为 C₂₅H₂₅NO 。 该化合物以其对大麻素受体 CB₁ 和 CB₂ 的高亲和力而闻名,其解离常数 (Kᵢ) 分别为 0.69 纳摩尔和 1.2 纳摩尔 .
科学研究应用
JWH 122 有几个科学研究应用,包括:
化学: 用作分析化学中检测和定量合成大麻素的参考标准。
生物学: 研究其对大麻素受体的影响及其潜在的治疗应用。
医学: 研究其在疼痛管理和神经保护中的潜在用途。
作用机制
JWH 122 通过与大麻素受体 CB₁ 和 CB₂ 结合发挥作用。结合亲和力很高,导致强烈的激动活性。该化合物激活这些受体,这些受体参与各种生理过程,包括疼痛感知、情绪调节和免疫反应。 中枢神经系统中 CB₁ 受体的激活主要是导致精神活性作用的原因,而免疫系统中的 CB₂ 受体介导抗炎作用 .
生化分析
Biochemical Properties
JWH-122 displays high affinities for both CB1 and CB2 receptors . The interaction between this compound and these receptors is crucial in its role in biochemical reactions .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the CB1 and CB2 receptors . These interactions can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
As with all scientific research, new findings may emerge that could alter our current understanding of this compound .
准备方法
合成路线和反应条件: JWH 122 的合成涉及在三乙胺等碱的存在下,1-戊基吲哚与 4-甲基-1-萘甲酰氯反应。反应通常在二氯甲烷等无水溶剂中于室温下进行。 然后使用柱色谱法纯化产物 .
工业生产方法: JWH 122 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用自动化反应器和连续流动系统,以确保一致的质量和产量。 反应条件经过优化,以最大程度地减少副产物并最大程度地提高最终产物的纯度 .
化学反应分析
反应类型: JWH 122 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化代谢产物。
还原: 还原反应可以将羰基转化为羟基。
取代: 取代反应可以在吲哚或萘环上发生.
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 卤化剂,如溴或氯,可用于取代反应.
主要产物:
氧化: JWH 122 的羟基化衍生物。
还原: 具有羟基的还原形式。
取代: 卤化衍生物.
相似化合物的比较
类似化合物:
JWH 018: JWH 122 的母体化合物,具有相似的结构,但萘环上没有甲基。
JWH 210: 另一种合成大麻素,具有相似的结构,但萘环上是乙基而不是甲基。
JWH 398: 一种相关的化合物,吲哚和萘环上的取代基不同
独特性: JWH 122 由于其对 CB₁ 和 CB₂ 受体的很高结合亲和力而具有独特性,使其成为一种有效的激动剂。 萘环上甲基的存在将其与其他类似化合物区分开来,并有助于其特定的药理学特征 .
属性
IUPAC Name |
(4-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-3-4-9-16-26-17-23(21-12-7-8-13-24(21)26)25(27)22-15-14-18(2)19-10-5-6-11-20(19)22/h5-8,10-15,17H,3-4,9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKJQMKQFWYIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210965 | |
Record name | JWH 122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619294-47-2 | |
Record name | JWH 122 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619294-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-122 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0619294472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH 122 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH-122 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44147RI31X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does JWH-122 interact with cannabinoid receptors?
A1: this compound acts as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2) receptors. [, , ] It binds to these receptors with high affinity, leading to their activation. [] This activation triggers a cascade of downstream signaling events, primarily through G-protein-coupled pathways.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C25H25NO, and its molecular weight is 355.47 g/mol. [, ]
Q3: What are the key spectroscopic characteristics of this compound?
A3: The spectroscopic data for this compound, including mass spectra (EI-MS and ESI-MS/MS), infrared (IR-ATR), and nuclear magnetic resonance (NMR), can be found in various studies. [, , ] These data are crucial for identifying and characterizing the compound.
Q4: What is known about the stability of this compound under different conditions?
A4: this compound tends to be unstable in biological matrices like urine. [, ] Its stability can be influenced by factors like temperature, pH, and the presence of enzymes. Proper storage and handling are essential to minimize degradation.
Q5: Has research investigated the compatibility of this compound with different materials for storage or formulation?
A5: While specific studies on material compatibility are limited, researchers have explored various extraction methods and analytical techniques, suggesting compatibility with solvents like methanol and acetonitrile. [, , ]
Q6: What is the pharmacokinetic profile of this compound?
A6: While comprehensive data on the pharmacokinetics of this compound are limited, studies have shown that it is rapidly absorbed after inhalation, with peak concentrations reached within minutes. [, ] It is then metabolized, primarily via hydroxylation and carboxylation, and excreted mainly in urine. [, , ]
Q7: How long does this compound remain detectable in biological matrices like urine and hair?
A7: The detection window varies depending on the matrix, dosage, and individual metabolism. Studies have detected this compound metabolites in urine for several days after consumption. [, ] In hair, it can be detected for a longer duration, reflecting drug use over a more extended period. [, ]
Q8: What are the known toxicological effects of this compound?
A8: this compound has been associated with various adverse effects, including tachycardia, agitation, hallucinations, hypertension, vomiting, hypokalemia, seizures, and acute psychosis. [, , ] Its high potency and efficacy at CB1 receptors are thought to contribute to its toxicity. []
Q9: What analytical methods are used to detect and quantify this compound in biological samples?
A9: The most common analytical methods include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , ] These methods offer high sensitivity and selectivity for detecting and quantifying this compound and its metabolites in various biological matrices.
Q10: Have analytical methods for this compound been validated for forensic and clinical use?
A10: Several studies have focused on validating analytical methods for this compound and other synthetic cannabinoids in biological matrices like serum, urine, and hair. [, , ] Validation ensures the accuracy, precision, and reliability of the results for forensic and clinical applications.
Q11: How do structural modifications of this compound affect its activity and potency?
A11: Research on the structure-activity relationship of this compound analogs has revealed that even minor structural changes can significantly impact its potency, selectivity, and duration of action. [, , ] For instance, halogenation of the N-alkyl side chain can enhance potency at CB1 receptors. []
Q12: When was this compound first synthesized, and how has research on this compound evolved?
A12: this compound emerged in the early 2010s as a new psychoactive substance in "herbal incense" products. [, , ] Initial research focused on identifying and characterizing the compound, followed by studies on its analytical detection in biological samples. More recently, research has focused on understanding its pharmacological properties, metabolism, and toxicological profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。